molecular formula C21H20N2O6 B554359 Z-Phe-osu CAS No. 3397-32-8

Z-Phe-osu

Cat. No. B554359
CAS RN: 3397-32-8
M. Wt: 396,38 g/mole
InChI Key: MOJNKVWQJKPXCT-KRWDZBQOSA-N
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Description

Z-Phe-osu, also known as Z-L-phenylalanine N-hydroxysuccinimide ester, is a compound with the molecular formula C21H20N2O6 and a molecular weight of 396.39 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of peptides like Z-Phe-osu often involves the use of mixed anhydrides and activated esters. The peptide preparation method can be improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity .


Molecular Structure Analysis

The molecular structure of Z-Phe-osu is characterized by a Phe-Phe motif, a surprisingly simple chemical structure that has shown its full potential in self-assembly . This motif is a key building block driving the self-assembly of short peptides and their analogues into nanostructures and hydrogels .


Chemical Reactions Analysis

The Phe-Phe motif in Z-Phe-osu plays a crucial role in self-assembly, leading to the formation of various nanostructures. This self-assembly process is driven by various non-covalent interactions .


Physical And Chemical Properties Analysis

Z-Phe-osu is a solid substance with a predicted density of 1.35±0.1 g/cm3. It has a melting point of 140-140.5 °C and a predicted pKa of 10.56±0.46. It should be stored in a sealed, dry environment, preferably in a freezer under -20°C .

Scientific Research Applications

Medicinal Chemistry and Peptide Synthesis

  • Application Summary : “Z-Phe-osu” is used as a synthon in the synthesis of chromogenic and fluorogenic protease substrates . It’s particularly useful in the synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins .
  • Methods of Application : The method involves the in situ formation of selenocarboxylate intermediate of protected amino acids and the subsequent non-nucleophilic amidation with an azide . This method is tolerant of common protecting groups used in amino acid/peptide chemistry .
  • Results or Outcomes : The method has been successfully applied to the synthesis of a dipeptide conjugate, indicating that the methodology is applicable to the synthesis of chromogenic substrates containing short peptides . This method provides easy access to these important synthons for the construction of chromogenic/fluorogenic protease substrates through fragment condensation or stepwise elongation .

Nanomedicine

  • Application Summary : Molecules based on the Phe-Phe motif, such as “Z-Phe-osu”, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
  • Methods of Application : The Phe-Phe motif is used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
  • Results or Outcomes : The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

Drug Design and Protein Engineering

  • Application Summary : “Z-Phe-osu” has been instrumental in studying the binding affinity of peptide-based drugs to target proteins .
  • Methods of Application : It is used in the design of peptide-based drugs and in protein engineering processes .
  • Results or Outcomes : The use of “Z-Phe-osu” in drug design and protein engineering has contributed to the development of more effective and targeted therapeutic agents .

Biocatalysis

  • Application Summary : “Z-Phe-osu” has found utility in biocatalysis .
  • Methods of Application : It is used in the design of biocatalysts and in the engineering of enzymes .
  • Results or Outcomes : The use of “Z-Phe-osu” in biocatalysis has contributed to the development of more efficient and selective biocatalysts .

Drug Delivery

  • Application Summary : Molecules based on the Phe-Phe motif, such as “Z-Phe-osu”, have found a range of applications in drug delivery .
  • Methods of Application : The Phe-Phe motif is used to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .
  • Results or Outcomes : The unique physico-chemical properties of these nanomaterials allow for unprecedented performance, especially in the field of targeted drug delivery .

Smart Drug Delivery System

  • Application Summary : A core–shell-type polypeptide nanogel of poly (Z- l -lysine-co- l -cystine) (PLL-LC) has been synthesized, which showed high drug loading content (DLC 16.5%) of DOX and pHe–glutathione (GSH) stepwise responsive disassembly .
  • Methods of Application : The method involves the synthesis of a polypeptide nanogel using “Z-Phe-osu” and its application in a smart drug delivery system .
  • Results or Outcomes : The system showed high drug loading content and stepwise responsive disassembly, indicating its potential for efficient and controlled drug delivery .

Safety And Hazards

Z-Phe-osu is intended for R&D use only and is not recommended for medicinal, household, or other uses . During handling, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The Phe-Phe motif in Z-Phe-osu has shown potential in the field of nanomedicine, particularly in the development of new materials and the establishment of structure-function relationships . Therefore, future research could focus on exploring these potentials further.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c24-18-11-12-19(25)23(18)29-20(26)17(13-15-7-3-1-4-8-15)22-21(27)28-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,22,27)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJNKVWQJKPXCT-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (S)-(2-((2,5-dioxo-1-pyrrolidinyl)oxy)-2-oxo-1-(phenylmethyl)ethyl)-carbamate

CAS RN

3397-32-8
Record name N-Carbobenzyloxy-L-phenylalanyl N-hydroxysuccinimide ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3397-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (S)-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxo-1-(phenylmethyl)ethyl]-carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.232
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
I Minami, M Yuhara, J Tsuji - Tetrahedron letters, 1987 - Elsevier
… Based on HPLC analysis of Z-Phe-DL-Ala-OMe and the product from the reaction of Z-Phe-OSu and IPAoc-Ala-OMe, it was comfirmed that only LL form was obtained indicating that no …
Number of citations: 27 www.sciencedirect.com
E Shaw - Methods in enzymology, 1994 - Elsevier
… Z-Phe-Tyr(O-tBu)-OH is obtained by the condensation of Z-Phe-OSu (4.4 g) with HEN-Tyr(O-tBU)-OH (2.37 g) in DMF (10 ml), triethylamine (3 ml), and dimethoxyethane (10 ml) …
Number of citations: 51 www.sciencedirect.com
GM Dubowchik, RA Firestone, L Padilla… - Bioconjugate …, 2002 - ACS Publications
… A vigorously stirred solution of Z-Phe-OSu 3 (2.783 g, 7.021 mmol) in DME (30 mL) at room temperature was treated with a solution of Lys(alloc)·CF 3 CO 2 H 2 (2.54 g, 1.05 equiv) and …
Number of citations: 603 pubs.acs.org
VK NAITHANI, J FÖHLES - 1978 - degruyter.com
The synthesis of the C-terminal decapeptide derivative 821-30 of the B-chain of human insulin (benzyloxycarbonyl-7-f-butoxyglutamylarginyl-glycyl-phenylalanyl-phenylalanyl-0-/1-…
Number of citations: 10 www.degruyter.com
K SUZUKI, H FUJITA, Y SASAKI… - Chemical and …, 1988 - jstage.jst.go.jp
Twenty-one analogs based on the structure Tyr—D-Arg-Phe-X (X= OH, alkyl ester, alkylamide or amino acid having a different carbon chain) were synthesized by the solution method …
Number of citations: 11 www.jstage.jst.go.jp
CH Li, KT Wang - The Journal of Organic Chemistry, 1971 - ACS Publications
In a previous report, 1 we described the synthesis of three protected peptides occurring in the region of res-idues 53-67 in theamino acid sequence2· 3 of the HGH molecule. 4 5This …
Number of citations: 12 pubs.acs.org
HR Stennicke, DB Henriksen… - Protein and Peptide …, 1996 - books.google.com
… The amino acids/amino acid derivatives were reacted with Z-Phe-OSu as previously described to give the desired substrates [9]. The resulting peptides were purified by recrystallization …
Number of citations: 5 books.google.com
R Fransson, G Nordvall, J Bylund… - ACS medicinal …, 2014 - ACS Publications
… The primary amide 4 was prepared through the reaction of C-terminal activated benzyloxycarbonyl protected phenylalanine (Z-Phe-OSu) with ammonia. The acyl cyanamide 5 was …
Number of citations: 16 pubs.acs.org
Y Ohya, K Nonomura, K Hirai… - … Chemistry and Physics, 1994 - Wiley Online Library
… Succinimide ester of Z-amino acids: Succinimide ester of Z-amino acids, Z-Leu-OSu, ZPhe-OSu and Z-Gly-OSu, were synthesized by the reaction of N,N-dicyclohexylcarbodiimide (DCC…
Number of citations: 16 onlinelibrary.wiley.com
A Cvitešić, I Sabljić, J Makarević… - Journal of Enzyme …, 2016 - Taylor & Francis
… Diprotected derivatives 2a and 3a were obtained by the reaction of the Z-Phe-OSu with H-Phe-NHOBzl or H-Leu-NHOBzl in dry THF. The final compounds were prepared by the …
Number of citations: 10 www.tandfonline.com

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